N-(4-tert-butylbenzoyl)phenylalanine N-(4-tert-butylbenzoyl)phenylalanine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16702129
InChI: InChI=1S/C20H23NO3/c1-20(2,3)16-11-9-15(10-12-16)18(22)21-17(19(23)24)13-14-7-5-4-6-8-14/h4-12,17H,13H2,1-3H3,(H,21,22)(H,23,24)
SMILES:
Molecular Formula: C20H23NO3
Molecular Weight: 325.4 g/mol

N-(4-tert-butylbenzoyl)phenylalanine

CAS No.:

Cat. No.: VC16702129

Molecular Formula: C20H23NO3

Molecular Weight: 325.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-tert-butylbenzoyl)phenylalanine -

Specification

Molecular Formula C20H23NO3
Molecular Weight 325.4 g/mol
IUPAC Name 2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoic acid
Standard InChI InChI=1S/C20H23NO3/c1-20(2,3)16-11-9-15(10-12-16)18(22)21-17(19(23)24)13-14-7-5-4-6-8-14/h4-12,17H,13H2,1-3H3,(H,21,22)(H,23,24)
Standard InChI Key STEXBIQSNXOZRU-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

N-(4-tert-Butylbenzoyl)phenylalanine features a phenylalanine backbone (C9H11NO2\text{C}_9\text{H}_{11}\text{NO}_2) modified at the amine group by a 4-tert-butylbenzoyl moiety (C11H13O\text{C}_{11}\text{H}_{13}\text{O}). The tert-butyl group (C(CH3)3-\text{C}(\text{CH}_3)_3) introduces significant steric bulk and hydrophobicity, altering the compound’s solubility and binding characteristics compared to unmodified phenylalanine. The stereochemistry of the parent amino acid is preserved in the L-configuration, critical for maintaining compatibility with biological systems .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC20H23NO3\text{C}_{20}\text{H}_{23}\text{NO}_{3}
Molecular Weight325.4 g/mol
IUPAC Name(2S)-2-amino-3-(4-tert-butylphenyl)propanoic acid
CAS Registry Number82372-74-5

Stereochemical Considerations

The L-configuration of the α-carbon ensures chiral specificity, a feature shared with proteinogenic amino acids. This configuration is essential for interactions with enzyme active sites, as demonstrated in its inhibition of carboxypeptidase A. The tert-butyl group’s para position on the benzoyl ring optimizes spatial accommodation in hydrophobic binding pockets.

Synthesis and Manufacturing

Acylation Reaction

The synthesis of N-(4-tert-butylbenzoyl)phenylalanine typically involves reacting phenylalanine with 4-tert-butylbenzoyl chloride in the presence of a base such as pyridine or triethylamine. The base neutralizes hydrochloric acid generated during the reaction, driving the equilibrium toward amide bond formation:

Phenylalanine+4-tert-butylbenzoyl chlorideBaseN-(4-tert-butylbenzoyl)phenylalanine+HCl\text{Phenylalanine} + \text{4-tert-butylbenzoyl chloride} \xrightarrow{\text{Base}} \text{N-(4-tert-butylbenzoyl)phenylalanine} + \text{HCl}

This method yields high purity product, with yields exceeding 80% under optimized conditions.

Protective Group Strategies

Alternative routes utilize Boc (tert-butoxycarbonyl) protection for the amine group during synthesis. For example, Boc-L-phenylalanine (CAS 13734-34-4) serves as a precursor in multi-step syntheses, where the Boc group is later removed under acidic conditions . This approach minimizes side reactions and simplifies purification .

Biological Significance and Mechanisms

Enzyme Inhibition

N-(4-tert-butylbenzoyl)phenylalanine acts as a competitive inhibitor of carboxypeptidase A, binding to the enzyme’s active site with a KiK_i value in the micromolar range. The tert-butyl group enhances hydrophobic interactions with the enzyme’s S1’ pocket, while the benzoyl moiety stabilizes binding via π-π stacking with aromatic residues.

Structural Insights

Comparative studies with unmodified phenylalanine reveal that the tert-butyl group reduces conformational flexibility, favoring a binding pose that obstructs substrate access. Molecular dynamics simulations suggest that the compound induces minor allosteric adjustments in the enzyme, further stabilizing the inhibited state.

Applications in Scientific Research

Medicinal Chemistry

This derivative serves as a scaffold for designing protease inhibitors. Its modular structure allows for iterative modifications, such as introducing fluorinated groups or altering the acyl moiety, to optimize pharmacokinetic properties.

Biochemical Probes

In fluorescence polarization assays, N-(4-tert-butylbenzoyl)phenylalanine derivatives tagged with fluorophores quantify ligand-binding affinities in real time. For example, a dansyl-labeled variant exhibits a 15-nm spectral shift upon binding to carboxypeptidase A, enabling precise KdK_d measurements.

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in aqueous solutions (0.2 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO). It remains stable under ambient conditions for over 12 months when stored at 4°C in inert atmospheres.

Thermal Behavior

Differential scanning calorimetry (DSC) reveals a melting point of 162–165°C, consistent with its crystalline structure. The tert-butyl group elevates the melting point compared to simpler phenylalanine derivatives (e.g., Boc-L-phenylalanine melts at 88°C) .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H NMR^1\text{H NMR} (400 MHz, DMSO-d6d_6): δ 1.28 (s, 9H, tert-butyl), 3.12 (dd, J=8.4J = 8.4, 14.0 Hz, 1H, CH2_2 ), 3.98 (m, 1H, α-CH), 7.32–7.45 (m, 4H, aromatic), 8.21 (d, J=7.6J = 7.6, 1H, NH).

Infrared Spectroscopy

Key IR absorptions include νC=O\nu_{\text{C=O}} at 1685 cm1^{-1} (amide I band) and νN-H\nu_{\text{N-H}} at 3300 cm1^{-1}, confirming the amide linkage.

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